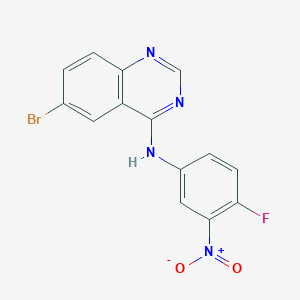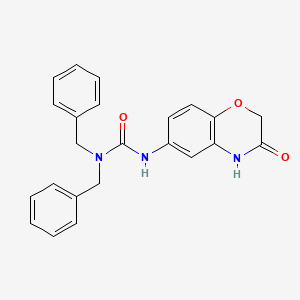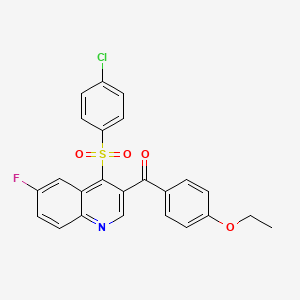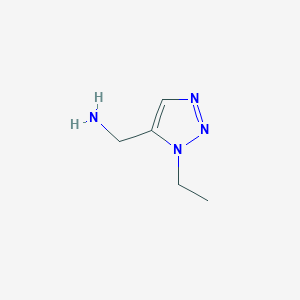
6-bromo-N-(4-fluoro-3-nitrophenyl)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-N-(4-fluoro-3-nitrophenyl)quinazolin-4-amine is a chemical compound with the molecular formula C14H8BrFN4O2 and a molecular weight of 363.15 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 6-bromo-N-(4-fluoro-3-nitrophenyl)quinazolin-4-amine is characterized by the presence of a quinazolin-4-amine core, a bromine atom at the 6th position, and a 4-fluoro-3-nitrophenyl group attached to the nitrogen atom of the quinazolin-4-amine core .Chemical Reactions Analysis
While specific chemical reactions involving 6-bromo-N-(4-fluoro-3-nitrophenyl)quinazolin-4-amine are not detailed in the retrieved sources, quinazoline derivatives are known to participate in a variety of reactions. For instance, they can be involved in photoaffinity labeling, where they form a covalent bond with a biomolecule upon photo-irradiation .Physical And Chemical Properties Analysis
6-bromo-N-(4-fluoro-3-nitrophenyl)quinazolin-4-amine is a solid substance . Its molecular weight is 363.15 . Additional physical and chemical properties are not provided in the retrieved sources.科学的研究の応用
Optoelectronic Materials and Photoelectric Conversion
Quinazoline derivatives, including 6-bromo-N-(4-fluoro-3-nitrophenyl)quinazolin-4-amine, play a crucial role in the development of novel optoelectronic materials. These compounds are integral in the creation of luminescent small molecules and chelate compounds, which are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems enhances electroluminescent properties, making them suitable for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, quinazoline derivatives are explored for their potential in nonlinear optical materials and colorimetric pH sensors, highlighting their versatility in optoelectronic applications (Lipunova et al., 2018).
Medicinal Chemistry and Anticancer Applications
In medicinal chemistry, quinazoline derivatives are extensively studied for their potential in treating various diseases, including cancer. These compounds are known for their anticancer, antibacterial, anti-inflammatory, antimalarial, and antihypertensive activities. Recent patents and research focus on the discovery and development of quinazoline derivatives for cancer treatment, demonstrating their ability to inhibit epidermal growth factor receptor (EGFR) and other therapeutic protein targets. The structural diversity and multi-targeted approach of these compounds underscore their potential in developing novel anticancer drugs (Ravez et al., 2015).
Synthetic Chemistry Advancements
Advancements in the synthetic chemistry of quinazolines are critical for exploring their scientific and medicinal applications. Eco-friendly, mild, and atom-efficient multi-component synthetic strategies have been developed for the synthesis of quinazolines. These methodologies facilitate the exploration of quinazolines' diverse properties and potential applications, including their role in medicinal chemistry and optoelectronic materials. The focus on developing novel quinazolines through innovative synthetic approaches underscores the ongoing interest and potential of quinazoline derivatives in scientific research (Faisal & Saeed, 2021).
特性
IUPAC Name |
6-bromo-N-(4-fluoro-3-nitrophenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrFN4O2/c15-8-1-4-12-10(5-8)14(18-7-17-12)19-9-2-3-11(16)13(6-9)20(21)22/h1-7H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFZAGFTENCCSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=NC3=C2C=C(C=C3)Br)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-(4-fluoro-3-nitrophenyl)quinazolin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2610704.png)
![1-ethyl-2-imino-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2610705.png)




![(2E)-3-(furan-2-yl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B2610711.png)
![N-(3-chlorobenzyl)-N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2610712.png)




![2-chloro-7-(pyridin-3-yl)-6-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2610721.png)
